molecular formula C10H9NS B1306149 3-(2-Thienyl)aniline CAS No. 92057-12-0

3-(2-Thienyl)aniline

Cat. No. B1306149
CAS RN: 92057-12-0
M. Wt: 175.25 g/mol
InChI Key: YUTPSMJOCLLMBK-UHFFFAOYSA-N
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Description

3-(2-Thienyl)aniline is a compound that is structurally characterized by the presence of a thiophene ring, which is a sulfur-containing five-membered heterocycle, and an aniline moiety, which is an aromatic amine. The compound is of interest due to its potential applications in the field of organic electronics and its ability to form various copolymers with unique properties.

Synthesis Analysis

The synthesis of copolymers involving thiophene and aniline derivatives has been explored using different methodologies. For instance, the chemical polymerization of aniline with 3-methyl thiophene using periodic acid as a new oxidant in the presence of HBF4 has been investigated, leading to the formation of an aniline-co-3-methyl thiophene copolymer (AC3MT) . Although this does not directly describe the synthesis of 3-(2-Thienyl)aniline, it provides insight into the reactivity of related thiophene and aniline compounds under polymerization conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, the reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl has been investigated, resulting in organometallic products and a hydrogenated product of the original Schiff base . X-ray diffraction analysis confirmed the structures of these products, which suggests that the molecular structure of 3-(2-Thienyl)aniline could potentially be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of thiophene and aniline derivatives in chemical reactions has been a subject of study. The kinetics of the reaction of 3-substituted 2-thenoyl chlorides with aniline has been measured, indicating that thienyl compounds react slower than phenyl derivatives . This suggests that 3-(2-Thienyl)aniline may also exhibit unique reactivity patterns in comparison to its phenyl analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-aniline copolymers have been characterized using UV-visible and Fourier transform-infrared spectroscopy, thermogravimetric techniques, and conducting measurements . These studies have shown that properties such as conductivity and thermal stability of the copolymers are significantly affected by the monomer concentration. Additionally, the spectroscopic and spectroelectrochemical properties of a poly(alkylthiophene)-oligoaniline hybrid polymer have been explored, revealing interesting electronic transitions and electrochemical activity . Although these studies do not directly address 3-(2-Thienyl)aniline, they provide valuable information on the behavior of structurally similar compounds.

Scientific Research Applications

1. Polymer Science

  • Summary of the Application : “3-(2-Thienyl)aniline” is used in the synthesis of conductive polymers (CPs). These polymers are used in a wide range of electronic devices such as solar cells, photosensitive devices (e.g., smart windows, LED displays, etc.), or electrochemical sensors and biosensors .
  • Methods of Application : The polymers are synthesized via oxidative polymerization using iron (III) chloride (FeCl3). The final products are characterized utilizing conventional techniques such as IR, NMR, UV–Vis spectrometry .
  • Results or Outcomes : The research demonstrated that an increase of the aliphatic chain length causes a significant solubility increase of the system, without modifying the conductivity .

2. Medicinal Chemistry

  • Summary of the Application : Thiophene-based analogs, including “3-(2-Thienyl)aniline”, have been studied as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
  • Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

3. Anti-inflammatory Activities

  • Summary of the Application : Pyrimidines, including those derived from “3-(2-Thienyl)aniline”, have been studied for their anti-inflammatory activities .
  • Methods of Application : The synthesis of these pyrimidines involves various methods, including heterocyclization .
  • Results or Outcomes : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

4. Corrosion Inhibitors

  • Summary of the Application : Thiophene derivatives, including “3-(2-Thienyl)aniline”, are used in industrial chemistry as corrosion inhibitors .
  • Methods of Application : The specific methods of application can vary depending on the context, but typically involve the addition of the thiophene derivative to the material that needs protection .
  • Results or Outcomes : The use of thiophene derivatives as corrosion inhibitors can significantly enhance the lifespan and durability of materials .

5. Organic Semiconductors

  • Summary of the Application : Thiophene-mediated molecules, including “3-(2-Thienyl)aniline”, play a prominent role in the advancement of organic semiconductors .
  • Methods of Application : These molecules are typically incorporated into the semiconductor material during its synthesis .
  • Results or Outcomes : The incorporation of thiophene-mediated molecules can enhance the performance of organic semiconductors .

6. Organic Light-Emitting Diodes (OLEDs)

  • Summary of the Application : “3-(2-Thienyl)aniline” is used in the fabrication of OLEDs .
  • Methods of Application : The specific methods of application can vary, but typically involve the incorporation of the thiophene derivative into the light-emitting layer of the OLED .
  • Results or Outcomes : The use of thiophene derivatives can enhance the performance and efficiency of OLEDs .

7. Photoactive Inorganic/Organic/Organic Interface Assemblies

  • Summary of the Application : “3-(2-Thienyl)aniline” is used in the creation of photoactive inorganic/organic/organic interface assemblies .
  • Methods of Application : The assemblies are subjected to optical and photoelectrochemical investigation in acetate, citrate, and phosphate aqueous electrolytes .
  • Results or Outcomes : The occlusion of CdS into the organic polymer increased the electron diffusion coefficient and diffusion length by changing both the electron lifetime and electron transport time .

8. Synthesis of 2,3,5-Trisubstituted Thiophene Derivatives

  • Summary of the Application : “3-(2-Thienyl)aniline” is used in the synthesis of 2,3,5-trisubstituted thiophene derivatives .
  • Methods of Application : The synthesis involves a [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation .
  • Results or Outcomes : The process provides 2,3,5-trisubstituted thiophene derivatives .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-thiophen-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTPSMJOCLLMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383318
Record name 3-(2-thienyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Thienyl)aniline

CAS RN

92057-12-0
Record name 3-(2-thienyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(thiophen-2-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
KK Kasem, H Worley, M Elmasry - Advanced Composites and Hybrid …, 2018 - Springer
Assemblies of poly 2,2 bithiophene, poly 3-(2-thienyl) aniline, and CdS were subjected to optical and photoelectrochemical investigation in acetate, citrate, and phosphate aqueous …
Number of citations: 9 link.springer.com
KK Kasem, M Elmasry, K Baker, C Santucci - Thin solid films, 2017 - Elsevier
Organic/organic/inorganic interface or (OOI) thin film assemblies were created from poly 2,2 bithiophene and poly 3-(2-thienyl) aniline (PThA) and Mg-doped Fe 2 O 3 . Surface …
Number of citations: 7 www.sciencedirect.com
KK Kasem, H Sadou, H Worley, J Wegner - Journal of Materials Science …, 2018 - scirp.org
Particles of TiO2 modified with poly 3-(2-thienyl) aniline (PThA) and occluded in poly 2,2 bithiophene (PBTh), were subjected to optical, electrochemical impedance spectroscopic (EIS) …
Number of citations: 2 www.scirp.org
D Yousif, S Tombolato, E Ould Maina, R Po, P Biagini… - 2021 - academia.edu
The Suzuki–Miyaura cross-coupling reaction plays a fundamental role in modern synthetic organic chemistry, both in academia and industry. For this reason, scientists continue to …
Number of citations: 0 www.academia.edu
D Yousif, S Tombolato, E Ould Maina, R Po, P Biagini… - Organics, 2021 - mdpi.com
The Suzuki–Miyaura cross-coupling reaction plays a fundamental role in modern synthetic organic chemistry, both in academia and industry. For this reason, scientists continue to …
Number of citations: 1 www.mdpi.com
SH Osman, A Jeffers, KK Kasem - International Journal of Electrochemical …, 2019 - Elsevier
Amorphous nanoparticles of cadmium sulfide (CdS), titanium oxide (TiO 2 ), and 50/50 of TiO 2 -CdS mixtures were prepared and immobilized in poly 2,2-bithiophene (PBTh) by …
Number of citations: 1 www.sciencedirect.com
G Marzaro, A Coluccia, A Ferrarese… - Journal of medicinal …, 2014 - ACS Publications
Cell cycle experiments with our previously reported 4-biphenylaminoquinazoline (1–3) multityrosine kinase inhibitors revealed an activity profile resembling that of known tubulin …
Number of citations: 29 pubs.acs.org
J Guo, Z Chen, W Abdul, J Kong, MA Khan… - … Composites and Hybrid …, 2021 - Springer
Tunable positive magnetoresistance (MR) of polyaniline (PANI) nanocomposites with different magnetic nanoparticles (Fe 3 O 4 or CoFe 2 O 4 ) have been prepared through the facile …
Number of citations: 75 link.springer.com
K Kasem, H Sadou, AW Jeffers - International Journal of …, 2018 - pdfs.semanticscholar.org
Thin films of poly 3, 3’dibromo, 2, 2’biththiophene (PDBrBTh) and poly 2, 2’biththiophene (PBTh) on fluorine doped tin oxide electrode (FTO) were subjected to optical, electrochemical …
Number of citations: 2 pdfs.semanticscholar.org
K Kasem, H Worley, A Lovins - International Journal of …, 2017 - pdfs.semanticscholar.org
Nanoparticles of cadmium peroxide (CdO2) were immobilized in poly 2, 2 bithiophene (PBTh) to build photoactive inorganic/organic interfaces (I/O/I). Studies indicated that the CdO2 …
Number of citations: 1 pdfs.semanticscholar.org

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